CP-105696

描述

属性

IUPAC Name |

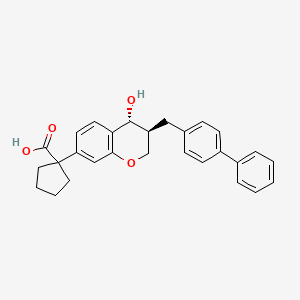

1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNLXCBYBKHKSK-BKMJKUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047308 | |

| Record name | CP-105696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158081-99-3 | |

| Record name | 1-[(3S,4R)-3-([1,1′-Biphenyl]-4-ylmethyl)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-7-yl]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158081-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-105696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158081993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-105696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-105696 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7354TW4BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CP-105696: A Technical Overview of its Function as a Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, a key player in inflammatory pathways. This document provides a comprehensive technical guide on the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its role in cellular signaling.

Core Function and Mechanism of Action

This compound, chemically known as (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane (B1198618) carboxylic acid, is a structurally novel compound that exhibits high affinity and selectivity for the Leukotriene B4 receptor (BLTR).[1] Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses, including the recruitment and activation of leukocytes such as neutrophils and monocytes.[2][3] By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling cascades initiated by LTB4, thereby mitigating inflammatory processes.

The antagonistic activity of this compound is multifaceted. On high-affinity LTB4 receptors found on human neutrophils, it acts as a noncompetitive antagonist.[4] In contrast, it functions as a competitive antagonist at low-affinity LTB4 receptors on the same cells.[4][5] This dual mechanism allows for a robust inhibition of LTB4-mediated cellular responses.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type/System | Value | Reference |

| IC₅₀ (LTB4 Receptor Binding) | Human Neutrophils | 8.42 ± 0.26 nM | [4][5] |

| IC₅₀ (LTB4-mediated Chemotaxis) | Human Neutrophils | 5.0 ± 2.0 nM | [4][5] |

| IC₅₀ (LTB4-mediated Ca²⁺ Mobilization) | Human Monocytes | 940 ± 70 nM | [4][5] |

| pA₂ (LTB4-mediated CD11b Upregulation) | Human Neutrophils | 8.03 ± 0.19 | [4][5] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Dose Range | Mean Cmax (µg/mL) | Mean AUC(0,∞) (µg·h/mL) | Terminal Elimination Half-life (hours) | Reference |

| 5 - 640 mg | 0.54 - 30.41 | 1337 - 16819 (for 40-640 mg) | 289 - 495 | [1][6] |

Table 3: In Vivo Efficacy of this compound in a Mouse Cardiac Allograft Model

| Treatment Group | Mean Survival Time (days) | P-value vs. Control | Reference |

| Control | 12 ± 6 | - | [4] |

| This compound (50 mg/kg/day for 28 days) | 27 ± 20 | 0.0146 | [4] |

| This compound (100 mg/kg/day, induction) | 33 ± 23 | 0.0026 | [4] |

Signaling Pathway of LTB4 and Inhibition by this compound

Leukotriene B4 exerts its pro-inflammatory effects by binding to its G-protein coupled receptor (GPCR), BLTR. This interaction triggers a cascade of intracellular events, leading to cellular activation. This compound blocks this initial binding step.

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the function of this compound.

LTB4 Receptor Binding Assay

This assay quantifies the ability of this compound to displace radiolabeled LTB4 from its receptors on human neutrophils.

Caption: Workflow for the LTB4 receptor binding assay.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.

-

Membrane Preparation: Isolated neutrophils are homogenized and centrifuged to obtain a membrane-rich fraction.

-

Binding Reaction: Neutrophil membranes are incubated with a fixed concentration of [³H]LTB4 and a range of concentrations of this compound in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound [³H]LTB4 from unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀) is determined by non-linear regression analysis.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated as described previously.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

Loading: The lower wells are filled with a solution containing LTB4 as the chemoattractant. The upper wells are loaded with isolated neutrophils that have been pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubation: The chamber is incubated to allow for neutrophil migration through the membrane towards the LTB4 gradient.

-

Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy or a plate reader-based assay.

-

Data Analysis: The IC₅₀ value for the inhibition of chemotaxis is calculated.

CD11b Upregulation Assay (Flow Cytometry)

This assay measures the effect of this compound on the LTB4-induced expression of the adhesion molecule CD11b on the surface of neutrophils.[6]

Caption: Workflow for the CD11b upregulation assay using flow cytometry.

Methodology:

-

Sample Preparation: Whole blood samples are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: The blood is then stimulated with LTB4 to induce the upregulation of CD11b on neutrophils.

-

Staining: The samples are stained with a fluorescently labeled monoclonal antibody specific for CD11b.

-

Red Blood Cell Lysis: Red blood cells are lysed to allow for the analysis of the leukocyte population.

-

Flow Cytometry: The fluorescence intensity of the neutrophil population is measured using a flow cytometer.

-

Data Analysis: The shift in the LTB4 concentration-response curve for CD11b upregulation in the presence of this compound is used to determine its antagonistic potency (pA₂ value).[6]

In Vivo Applications and Future Directions

This compound has been investigated in various preclinical models of inflammatory diseases. For instance, in a mouse model of cardiac allograft rejection, this compound demonstrated the ability to prolong allograft survival, suggesting a role for LTB4 in transplant rejection.[4] Furthermore, studies in mouse models of atherosclerosis have shown that LTB4 receptor antagonism with this compound can reduce lesion progression and monocyte infiltration.[3]

These findings highlight the therapeutic potential of targeting the LTB4 pathway with selective antagonists like this compound for a range of inflammatory and immune-mediated disorders. Further research and clinical development are warranted to fully elucidate its efficacy and safety profile in human diseases.

References

- 1. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the LTB4 Receptor Binding Affinity of CP-105696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of CP-105696, a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor. The document details quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Data Presentation: this compound Binding Affinity and Functional Inhibition

The following table summarizes the key quantitative data regarding the interaction of this compound with LTB4 receptors and its functional consequences.

| Parameter | Value | Cell/Tissue Type | Assay Type | Notes |

| IC50 | 8.42 ± 0.26 nM | Human Neutrophils | [3H]LTB4 Binding (High-Affinity Receptor) | This compound acts as a noncompetitive antagonist at this receptor.[1][2][3] |

| IC50 | 5.0 ± 2.0 nM | Human Neutrophils | LTB4-mediated Chemotaxis | Inhibition was observed in a noncompetitive manner.[1][2][3] |

| pA2 | 8.03 ± 0.19 | Human Neutrophils | LTB4-mediated CD11b Upregulation | Indicates competitive antagonism at the low-affinity LTB4 receptor.[1][2][3] |

| IC50 | 940 ± 70 nM | Human Monocytes | LTB4-mediated Ca2+ Mobilization | Demonstrates inhibitory activity on a key downstream signaling event.[1][2][3] |

| IC50 | 3.7 nM | Human Neutrophil Membranes | LTB4 Binding | Further confirms high-affinity binding.[4] |

LTB4 Receptor Signaling Pathway

Leukotriene B4 (LTB4) mediates its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2.[5][6] Upon agonist binding, these receptors activate intracellular signaling cascades that are crucial for inflammatory responses. The binding of LTB4 to BLT1 on leukocytes triggers chemotaxis, integrin-mediated adhesion, and the production of pro-inflammatory cytokines.[6] A key event in this pathway is the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium concentration.[5]

Experimental Protocols

Radioligand Binding Assay ([3H]LTB4 Displacement)

This protocol outlines the methodology used to determine the binding affinity of this compound for the LTB4 receptor on human neutrophils.

1. Preparation of Human Neutrophil Membranes:

-

Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation techniques.

-

Resuspend the purified neutrophils in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Homogenize the cell suspension and centrifuge at a low speed to remove nuclei and intact cells.

-

Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the neutrophil membrane preparation (a specific amount of protein, e.g., 50-120 µg).

-

Add varying concentrations of the unlabeled competitor, this compound.

-

Add a fixed concentration of radiolabeled [3H]LTB4 (e.g., 0.3 nM).[2]

-

For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled LTB4.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

3. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7] This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound [3H]LTB4.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4) by non-linear regression analysis.

Human Neutrophil Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.

1. Neutrophil Isolation:

-

Isolate human neutrophils from healthy donors as described previously.

-

Resuspend the cells in a suitable assay medium, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

2. Chemotaxis Chamber Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Place LTB4 (e.g., 5 nM) in the lower wells to act as the chemoattractant.[2]

-

In the upper wells, add the isolated neutrophils that have been pre-incubated with various concentrations of this compound or vehicle control.

3. Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).

4. Quantification of Migration:

-

After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

-

Quantify the number of migrated cells by microscopy.

5. Data Analysis:

-

Plot the number of migrated cells against the concentration of this compound.

-

Determine the IC50 value for the inhibition of chemotaxis.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on LTB4-induced calcium signaling in human monocytes.

1. Monocyte Isolation and Loading:

-

Isolate human monocytes from peripheral blood.

-

Load the monocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

2. Fluorescence Measurement:

-

Place the dye-loaded monocytes in a fluorometer cuvette or a microplate reader capable of measuring intracellular calcium.

-

Establish a baseline fluorescence reading.

-

Add different concentrations of this compound to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of LTB4 (e.g., 5 nM).[2]

-

Continuously record the changes in fluorescence, which correspond to changes in intracellular calcium concentration.

3. Data Analysis:

-

Calculate the peak increase in fluorescence after LTB4 stimulation for each concentration of this compound.

-

Determine the IC50 value for the inhibition of calcium mobilization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gene - LTB4R [maayanlab.cloud]

- 7. giffordbioscience.com [giffordbioscience.com]

The Discovery and Synthesis of CP-105696: A Potent and Selective LTB4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-105696, identified as (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane (B1198618) carboxylic acid, is a structurally novel and highly potent antagonist of the leukotriene B4 (LTB4) receptor.[1][2] Developed by Pfizer, this compound has demonstrated significant potential in modulating inflammatory responses by selectively blocking the action of LTB4, a key mediator in various inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Rationale for LTB4 Receptor Antagonism

Leukotriene B4 (LTB4) is a potent lipid chemoattractant derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the pathophysiology of numerous inflammatory conditions by recruiting and activating leukocytes, particularly neutrophils, at sites of inflammation.[5] LTB4 exerts its pro-inflammatory effects through two G-protein coupled receptors, BLT1 and BLT2.[5] The development of selective antagonists for these receptors, therefore, represents a promising therapeutic strategy for a range of inflammatory disorders, including asthma, psoriasis, and rheumatoid arthritis.[5]

The discovery of this compound emerged from research efforts aimed at identifying small molecule inhibitors of the LTB4 receptor. The core chemical scaffold of this compound is a chroman ring system, a privileged structure in medicinal chemistry known for its presence in various biologically active compounds.[6] The specific stereochemistry and substitutions on the chroman core of this compound are critical for its high-affinity binding and antagonist activity at the LTB4 receptor.

Synthesis of this compound

While the seminal publication from Pfizer provides the definitive synthesis, a plausible retro-synthetic analysis based on the structure of this compound suggests a convergent approach. The key steps would likely involve the stereoselective synthesis of the substituted chroman core and the subsequent coupling with the cyclopropane carboxylic acid moiety.

A generalized synthetic approach would likely begin with a substituted phenol (B47542) to construct the chroman-7-yl ring system. The introduction of the 3- and 4-substituents with the desired (3S, 4R) stereochemistry is a critical challenge. This could be achieved through various asymmetric synthesis strategies, potentially involving a chiral auxiliary or a catalytic asymmetric reaction to set the two contiguous stereocenters. The 4-phenylbenzyl group would likely be introduced via an alkylation or a coupling reaction. Finally, the cyclopropane carboxylic acid would be installed at the 7-position of the chroman ring, possibly through a multi-step sequence involving the introduction of a suitable functional group for elaboration into the final cyclopropane ring.

Biological Activity and Pharmacological Profile

This compound is a highly potent and selective antagonist of the LTB4 receptor. Its biological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its ability to inhibit key LTB4-mediated inflammatory responses.

In Vitro Activity

The in vitro potency of this compound has been determined in various assays, primarily using human neutrophils, which are key target cells for LTB4.

| Assay | Target/Cell Type | Parameter | Value | Reference |

| LTB4 Receptor Binding | Human Neutrophil Membranes | IC50 | 3.7 nM | [1] |

| LTB4 Receptor Binding | Human Neutrophils | IC50 | 8.42 nM | [4] |

| LTB4-induced Neutrophil Chemotaxis | Human Neutrophils | IC50 | 5.2 nM | [1] |

Pharmacokinetics

Pharmacokinetic studies in humans have shown that this compound is orally bioavailable and exhibits a long terminal elimination half-life, suggesting the potential for once-daily dosing.[1][7]

| Species | Dose Range (oral) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) | Reference |

| Human | 5 - 640 mg | 0.54 - 30.41 | 1337 - 16819 | 289 - 495 | [7] |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.

LTB4 Receptor Binding Assay

Objective: To determine the affinity of this compound for the LTB4 receptor on human neutrophils.

Materials:

-

[3H]-LTB4 (radioligand)

-

This compound (test compound)

-

Unlabeled LTB4 (for non-specific binding determination)

-

Human neutrophils, isolated from fresh human blood

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood from healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

-

Membrane Preparation (Optional): Cell membranes can be prepared by hypotonic lysis and differential centrifugation.

-

Binding Reaction: In a 96-well plate, combine [3H]-LTB4 (at a concentration near its Kd), varying concentrations of this compound, and either intact neutrophils or neutrophil membranes in binding buffer. For determining non-specific binding, a parallel set of reactions is set up with a high concentration of unlabeled LTB4.

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.

Materials:

-

Human neutrophils

-

LTB4 (chemoattractant)

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA)

-

Cell staining and counting method (e.g., Calcein-AM staining and fluorescence plate reader)

Procedure:

-

Neutrophil Preparation: Isolate human neutrophils as described above and resuspend them in assay medium.

-

Assay Setup: Place LTB4 in the lower wells of the chemotaxis chamber. In the upper wells, add the neutrophil suspension pre-incubated with varying concentrations of this compound or vehicle control. The upper and lower chambers are separated by a microporous membrane (e.g., 3-5 µm pore size).

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 60-90 minutes).

-

Cell Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., ATP), or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

CD11b Upregulation Assay

Objective: To measure the effect of this compound on LTB4-induced upregulation of the adhesion molecule CD11b on the surface of human neutrophils.

Materials:

-

Fresh human whole blood or isolated neutrophils

-

LTB4

-

This compound

-

Fluorescently labeled anti-CD11b antibody (e.g., FITC- or PE-conjugated)

-

Red blood cell lysis buffer (if using whole blood)

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-incubate aliquots of whole blood or isolated neutrophils with varying concentrations of this compound or vehicle control.

-

Stimulation: Add LTB4 to the samples to stimulate the upregulation of CD11b and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Staining: Add the fluorescently labeled anti-CD11b antibody to the samples and incubate on ice, protected from light, for 30 minutes.

-

Red Blood Cell Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the CD11b staining for each sample. Calculate the percentage of inhibition of LTB4-induced CD11b upregulation for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

LTB4 Signaling Pathway

Caption: LTB4 signaling pathway leading to inflammatory responses.

Experimental Workflow for In Vitro Assays

Caption: Generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective LTB4 receptor antagonist with a promising pharmacological profile. Its discovery has provided a valuable tool for investigating the role of LTB4 in inflammatory processes and represents a significant advancement in the pursuit of novel anti-inflammatory therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy of this compound and similar LTB4 receptor antagonists is warranted to fully realize their therapeutic potential.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclical binding, processing, and functional interactions of neutrophils with leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

CP-105696: A Selective BLT1 Antagonist for Inflammatory Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. Antagonism of this receptor represents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of CP-105696, a potent and selective BLT1 antagonist. We will delve into its mechanism of action, present its pharmacological data in clearly structured tables, provide detailed experimental protocols for its characterization, and visualize key signaling pathways and experimental workflows.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathogenesis of numerous inflammatory conditions, including asthma, arthritis, and atherosclerosis.[1] The biological actions of LTB4 are predominantly mediated by the high-affinity G protein-coupled receptor, BLT1, which is primarily expressed on the surface of immune cells such as neutrophils, eosinophils, macrophages, and T cells.[2][3] Upon activation by LTB4, BLT1 initiates a cascade of intracellular signaling events that lead to cellular responses like chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[4][5]

This compound is a structurally novel, potent, and selective antagonist of the BLT1 receptor.[6] Its ability to specifically block the binding of LTB4 to BLT1 makes it an invaluable tool for studying the role of the LTB4/BLT1 axis in various inflammatory processes and a potential therapeutic agent. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound and the methodologies used to evaluate its activity.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a selective antagonist at the BLT1 receptor. It inhibits the binding of the endogenous ligand, LTB4, to the receptor, thereby preventing the initiation of downstream signaling pathways. Studies have shown that this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor on human neutrophils.[6] This noncompetitive antagonism suggests that this compound may bind to an allosteric site on the BLT1 receptor, altering the receptor's conformation and preventing LTB4 from binding and/or activating it.

The BLT1 receptor is known to couple to G proteins of the Gi/o and Gq subfamilies.[7] Inhibition of LTB4 binding by this compound consequently blocks the activation of these G proteins and the subsequent downstream signaling cascades, which include the activation of phospholipase C (PLC), mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[8][9][10]

Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay | Cell/Tissue Type | Species | Parameter | Value | Reference(s) |

| [³H]LTB4 Binding | High-affinity LTB4 receptors on neutrophils | Human | IC50 | 8.42 ± 0.26 nM | [6] |

| [³H]LTB4 Binding | High-affinity LTB4 receptors on neutrophils | Human | IC50 | 3.7 nM | [3] |

| Neutrophil Chemotaxis (LTB4-mediated) | Neutrophils | Human | IC50 | 5.0 ± 2.0 nM | [6] |

| CD11b Upregulation (LTB4-mediated) | Neutrophils | Human | pA2 | 8.03 ± 0.19 | [6] |

| Ca²⁺ Mobilization (LTB4-mediated) | Monocytes | Human | IC50 | 940 ± 70 nM | [6] |

| [³H]LTB4 Binding | High-affinity receptor on spleen membranes | Murine | IC50 | 30.2 nM | |

| [³H]LTB4 Binding | High-affinity receptor on spleen membranes | Murine | Ki | 17.7 nM | |

| Neutrophil Chemotaxis (LTB4-mediated) | Neutrophils | Murine | IC50 | 2.3 nM | |

| CD11b Upregulation (LTB4-mediated) | Neutrophils | Murine | - | Competitive Antagonism | |

| Neutrophil Chemotaxis (LTB4-mediated) | Neutrophils | Monkey | IC50 | 20 nM | [11] |

| CD11b Upregulation (LTB4-mediated) | Whole blood | Monkey | IC50 | 16.5 µM | [11] |

Table 2: In Vivo Activity of this compound

| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |

| Cardiac Allograft Survival | Mouse (C57Bl/6 recipients, B10.BR donors) | 50 mg/kg/day p.o. for 28 days | Significantly prolonged allograft survival (27 ± 20 days vs. 12 ± 6 days in control) | [6] |

| Cardiac Allograft Survival | Mouse (C57Bl/6 recipients, B10.BR donors) | 100 mg/kg/day p.o. (day -1 to day 3) | Significantly prolonged allograft survival (33 ± 23 days) | [6] |

| Atherosclerosis | Mouse (apoE-/- and LDLr-/-) | 30 mg/kg/day p.o. for 35 days | Reduced atherosclerotic lesion progression and monocyte infiltration | [12] |

| Collagen-Induced Arthritis | Mouse | 1-10 mg/kg/day | Inhibited development and progression of arthritis | [3] |

| Allergen-Induced Airway Hyperresponsiveness | Primate (Ascaris suum antigen challenge) | - | Prevented the increase in airway responsiveness to methacholine | [11] |

Signaling Pathways

The binding of LTB4 to the BLT1 receptor triggers a cascade of intracellular events that are central to the pro-inflammatory response. This compound, by blocking this initial step, effectively inhibits these downstream pathways.

Caption: BLT1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

[³H]LTB4 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the BLT1 receptor.

Materials:

-

Human neutrophils or murine spleen membranes

-

[³H]LTB4 (specific activity ~30-60 Ci/mmol)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.9% NaCl

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation (if using neutrophils):

-

Isolate human neutrophils from whole blood using a standard density gradient centrifugation method.

-

Resuspend neutrophils in hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

This compound or vehicle (for total binding) or excess unlabeled LTB4 (for non-specific binding) at various concentrations.

-

[³H]LTB4 (final concentration ~0.3 nM).

-

Membrane preparation (approximately 50-100 µg of protein).

-

-

The final assay volume should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a filtration manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the [³H]LTB4 Radioligand Binding Assay.

Neutrophil Chemotaxis Assay (Under-Agarose Method)

This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an LTB4 gradient.

Materials:

-

Human neutrophils

-

LTB4

-

This compound

-

Culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum

-

35 mm tissue culture dishes

-

Well cutter

-

Incubator (37°C, 5% CO₂)

-

Microscope with a calibrated eyepiece

Procedure:

-

Agarose Gel Preparation:

-

Prepare a 1.2% (w/v) solution of agarose in sterile water and autoclave.

-

Cool the agarose to 48°C in a water bath.

-

Mix the agarose solution 1:1 with 2x concentrated culture medium pre-warmed to 48°C.

-

Pipette 5 mL of the agarose-medium mixture into each 35 mm tissue culture dish and allow it to solidify at room temperature.

-

-

Well Cutting:

-

Using a sterile well cutter, create a series of three wells in a straight line in the solidified agarose. The wells should be approximately 3 mm in diameter and 2.4 mm apart.

-

-

Cell and Chemoattractant Loading:

-

Isolate human neutrophils and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.

-

Add 10 µL of the neutrophil suspension to the central well.

-

In one of the outer wells, add 10 µL of LTB4 (e.g., 10 nM) with or without pre-incubation with various concentrations of this compound.

-

In the other outer well, add 10 µL of culture medium as a negative control.

-

-

Incubation:

-

Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 hours.

-

-

Measurement of Migration:

-

After incubation, fix the cells with methanol (B129727) and stain with a suitable stain (e.g., Giemsa).

-

Using a microscope, measure the distance of neutrophil migration from the edge of the central well towards the chemoattractant and the negative control.

-

-

Data Analysis:

-

The chemotactic index is calculated as the distance migrated towards the chemoattractant divided by the distance migrated towards the negative control.

-

Determine the IC50 value of this compound by plotting the chemotactic index against the log concentration of the antagonist.

-

Flow Cytometry for CD11b Upregulation

This assay quantifies the ability of this compound to inhibit LTB4-induced upregulation of the adhesion molecule CD11b on the surface of neutrophils.

Materials:

-

Human whole blood or isolated neutrophils

-

LTB4

-

This compound

-

Fluorescently-labeled anti-CD11b antibody (e.g., FITC- or PE-conjugated)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

In a 96-well plate, pre-incubate whole blood or isolated neutrophils with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Add LTB4 (e.g., 10 nM) to stimulate the cells and incubate for a further 15-30 minutes at 37°C. A vehicle-only control should be included to determine basal CD11b expression.

-

-

Antibody Staining:

-

Place the plate on ice to stop the reaction.

-

Add the fluorescently-labeled anti-CD11b antibody to each well and incubate for 30 minutes on ice in the dark.

-

-

Red Blood Cell Lysis (for whole blood samples):

-

Add red blood cell lysis buffer to each well and incubate for 10-15 minutes at room temperature.

-

Centrifuge the plate and discard the supernatant.

-

-

Washing and Resuspension:

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the neutrophil population based on their forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the CD11b staining for each sample.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CD11b upregulation by this compound relative to the LTB4-stimulated control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.

-

Conclusion

This compound is a potent and selective BLT1 antagonist that has proven to be a valuable research tool for elucidating the role of the LTB4/BLT1 signaling pathway in a wide range of inflammatory diseases. The data presented in this technical guide highlight its significant in vitro and in vivo activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to investigate the therapeutic potential of BLT1 antagonism. Further research into the clinical applications of selective BLT1 antagonists like this compound is warranted and holds promise for the development of novel anti-inflammatory therapies.

References

- 1. criver.com [criver.com]

- 2. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemoattractant receptors BLT1 and CXCR3 regulate antitumor immunity by facilitating CD8+ T cell migration into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Chemotaxis and Chemokinesis: The Under-Agarose Cell Migration Assay | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of CP-105696: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-105696 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2][3] LTB4 is a powerful inflammatory mediator involved in a variety of inflammatory diseases. By blocking the action of LTB4, this compound presents a promising therapeutic agent for controlling inflammation. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization.

Core Pharmacological Data

The in vitro activity of this compound has been characterized through a series of binding and functional assays, primarily using human and murine neutrophils.

Table 1: Binding Affinity of this compound

| Cell Type | Receptor Subtype | Radioligand | Parameter | Value | Antagonism Type |

| Human Neutrophils | High-Affinity LTB4 Receptor | [³H]LTB₄ (0.3 nM) | IC₅₀ | 8.42 ± 0.26 nM[1][3] | Non-competitive[1] |

| Human Neutrophils | Low-Affinity LTB4 Receptor | [³H]LTB₄ | pA₂ | 8.03 ± 0.19[1][2] | Competitive[1][2] |

| Murine Spleen Macrophages | High-Affinity LTB4 Receptor | [³H]LTB₄ (0.67 nM) | IC₅₀ | 30.2 nM[4] | Non-competitive[4] |

| Murine Spleen Macrophages | High-Affinity LTB4 Receptor | [³H]LTB₄ (0.67 nM) | Ki | 17.7 nM[4] | - |

| Murine Spleen Macrophages | Low-Affinity LTB4 Receptor | [³H]LTB₄ | - | - | Competitive[4] |

Table 2: Functional Antagonism of this compound

| Assay | Cell Type | Stimulus | Parameter | Value | Antagonism Type |

| Chemotaxis | Human Neutrophils | LTB₄ (5 nM) | IC₅₀ | 5.0 ± 2.0 nM[1][2] | Non-competitive[1][2] |

| CD11b Upregulation | Human Neutrophils | LTB₄ | pA₂ | 8.03 ± 0.19[1][2] | Competitive[1][2] |

| Ca²⁺ Mobilization | Human Monocytes | LTB₄ (5 nM) | IC₅₀ | 940 ± 70 nM[1][3] | - |

| Chemotaxis | Murine Neutrophils | LTB₄ | IC₅₀ | 2.3 nM[4] | Non-competitive[4] |

| CD11b Upregulation | Murine Neutrophils | LTB₄ | - | Competitively inhibited[4] | Competitive[4] |

Selectivity: this compound demonstrates high selectivity for the LTB4 receptor. At a concentration of 10 µM, it does not inhibit human neutrophil chemotaxis or CD11b upregulation mediated by other chemoattractants such as C5a, IL-8, or PAF.[1][2][3]

Key Signaling Pathways

Leukotriene B4 exerts its effects by binding to the BLT1 receptor, a G protein-coupled receptor (GPCR). Activation of BLT1 initiates a downstream signaling cascade that ultimately leads to various cellular responses, including chemotaxis, degranulation, and upregulation of adhesion molecules. This compound, as a BLT1 antagonist, blocks these downstream events.

Caption: LTB4 signaling cascade initiated by BLT1 activation and inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. The following sections outline the key in vitro assays used to characterize this compound.

[³H]LTB₄ Radioligand Binding Assay

This assay quantifies the ability of a compound to displace radiolabeled LTB4 from its receptors on target cells.

Materials:

-

Human or murine neutrophils

-

[³H]LTB₄ (specific activity ~30-60 Ci/mmol)

-

This compound or other test compounds

-

Binding Buffer (e.g., PBS with 0.1% BSA)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Cell Preparation: Isolate neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in ice-cold Binding Buffer to a final concentration of 1-5 x 10⁷ cells/mL.

-

Assay Setup: In polypropylene (B1209903) tubes, combine:

-

100 µL of [³H]LTB₄ (final concentration 0.3-1.0 nM for high-affinity binding).

-

50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled LTB4 (1 µM, for non-specific binding) or various concentrations of this compound.

-

50 µL of the neutrophil suspension.

-

-

Incubation: Incubate the tubes on ice (4°C) for 30-60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters pre-soaked in Binding Buffer using a filtration manifold. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation. For Scatchard analysis, a saturation binding experiment with increasing concentrations of [³H]LTB₄ is performed in the presence and absence of this compound.

Caption: General workflow for a [³H]LTB₄ radioligand binding assay.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Human or murine neutrophils

-

LTB₄

-

This compound or other test compounds

-

Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)

-

Boyden chamber or similar chemotaxis system with microporous membranes (3-5 µm pores)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate neutrophils as described previously and resuspend them in Chemotaxis Buffer at a concentration of 1-2 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Chamber Assembly: Place the chemoattractant (LTB₄, typically 1-10 nM) in the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells.

-

Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 30-60 minutes to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by LTB4.

Materials:

-

Human monocytes or neutrophils

-

LTB₄

-

This compound or other test compounds

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

-

Pluronic F-127

-

Loading Buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorometric plate reader or flow cytometer capable of measuring intracellular calcium

Procedure:

-

Cell Preparation and Dye Loading: Isolate monocytes or neutrophils and resuspend them in Loading Buffer. Add the calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.

-

Washing: Wash the cells twice with Loading Buffer to remove extracellular dye. Resuspend the cells in fresh Loading Buffer.

-

Assay Measurement: Place the cell suspension in the wells of a microplate or in tubes for flow cytometry. Obtain a baseline fluorescence reading.

-

Compound Addition: Add various concentrations of this compound or vehicle to the cells and incubate for a short period.

-

Stimulation and Reading: Add LTB₄ (typically 5-10 nM) to stimulate the cells and immediately begin recording the fluorescence signal for several minutes.

-

Data Analysis: The change in intracellular calcium concentration is measured as a ratio of fluorescence at two different excitation or emission wavelengths (depending on the dye). Calculate the percentage of inhibition of the LTB4-induced calcium response for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a highly potent and selective antagonist of the high-affinity LTB4 receptor, BLT1. Its in vitro pharmacological profile, characterized by low nanomolar inhibitory constants in both binding and functional assays, underscores its potential as a therapeutic agent for LTB4-driven inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

CP-105696: A Technical Overview of its Effects on Neutrophil Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-105696 is a structurally novel, potent, and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] As a critical mediator of inflammation, LTB4 potently stimulates neutrophil chemotaxis, adhesion, and activation. This compound exerts its effects by specifically targeting LTB4 receptors on neutrophils, thereby inhibiting the downstream functional responses integral to the inflammatory cascade. This document provides an in-depth technical guide on the core mechanism of action of this compound, its quantitative effects on neutrophil function, detailed experimental protocols for assessing these effects, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a high-affinity antagonist for LTB4 receptors on human neutrophils.[2] Its mechanism is complex, exhibiting different modes of antagonism depending on the receptor affinity state.

-

High-Affinity LTB4 Receptors (BLT1): At these receptors, which are primarily responsible for chemotaxis and cellular activation, this compound acts as a noncompetitive antagonist .[2] It inhibits the binding of [3H]LTB4 to these high-affinity sites with a high degree of potency.[1][2]

-

Low-Affinity LTB4 Receptors: Scatchard analyses indicate that this compound acts as a competitive antagonist at the low-affinity LTB4 receptors on neutrophils.[2][3] This competitive inhibition is observed in functions such as LTB4-mediated upregulation of the adhesion molecule CD11b.[1][2]

This dual antagonism profile allows this compound to effectively block a range of LTB4-induced neutrophil responses.

Quantitative Effects on Neutrophil Function

The inhibitory activity of this compound on various neutrophil functions has been quantified through several key in vitro assays. The data are summarized below.

Table 1: In Vitro Efficacy of this compound on Human Neutrophils

| Parameter Assessed | Mediator | Method | Key Finding | Citation |

|---|---|---|---|---|

| Receptor Binding | [3H]LTB4 (0.3 nM) | Radioligand Binding Assay | IC50 = 8.42 ± 0.26 nM | [2] |

| Chemotaxis | LTB4 (5 nM) | Not Specified | IC50 = 5.0 ± 2.0 nM | [1][2] |

| Adhesion Molecule Upregulation | LTB4 | Flow Cytometry (CD11b) | pA2 = 8.03 ± 0.19 | [1][2] |

| Priming of Neutrophil Oxidase | LTB4 | Superoxide Production Assay | Inhibition = 79.1 ± 10% |[4] |

Table 2: Specificity of this compound in Human Neutrophil Assays

| Mediator | Function Assessed | This compound Concentration | Result | Citation |

|---|---|---|---|---|

| Complement C5a | Chemotaxis & CD11b Upregulation | 10 µM | No Inhibition | [2][3] |

| Interleukin-8 (IL-8) | Chemotaxis & CD11b Upregulation | 10 µM | No Inhibition | [2][3] |

| Platelet-Activating Factor (PAF) | Chemotaxis & CD11b Upregulation | 10 µM | No Inhibition |[2][3] |

These data highlight that this compound is highly selective for the LTB4 pathway, showing no significant activity against other major G-protein coupled chemoattractant receptors at concentrations up to 10 µM.[2][3]

Signaling Pathways and Specificity

This compound specifically interrupts the LTB4 signaling cascade in neutrophils. LTB4 binds to its G-protein coupled receptor, BLT1, initiating a series of intracellular events that lead to directed cell movement (chemotaxis), increased expression of surface adhesion molecules like CD11b/CD18 (Mac-1), and priming for enhanced oxidative burst.[1][4][5] this compound prevents the initial ligand-receptor interaction, thereby abrogating these downstream effects.

The selectivity of this compound is a key feature, ensuring that it does not interfere with other important inflammatory pathways necessary for a broader immune response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.

Neutrophil Isolation

-

Blood Collection: Draw whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., preservative-free heparin).

-

Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge to separate erythrocytes, mononuclear cells, and granulocytes.

-

Erythrocyte Lysis: Aspirate the granulocyte layer and subject it to hypotonic lysis to remove contaminating red blood cells.

-

Washing: Wash the resulting neutrophil pellet with a suitable buffer (e.g., PBS) to remove contaminants.

-

Resuspension: Resuspend the purified neutrophils in a buffer appropriate for the subsequent assay. Assess purity and viability via microscopy and Trypan blue exclusion.

LTB4 Receptor Binding Assay

-

Cell Preparation: Use isolated human neutrophils or neutrophil membrane preparations.

-

Incubation: Incubate the cells/membranes with a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4 at 0.3 nM) in a binding buffer.

-

Competition: In parallel tubes, add increasing concentrations of unlabeled this compound to compete for binding sites.

-

Separation: After incubation, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Calculate the concentration of this compound that inhibits 50% of the specific [3H]LTB4 binding (IC50) by non-linear regression analysis.

Neutrophil Chemotaxis Assay (Transwell Method)

-

Assay Setup: Place a Transwell insert with a microporous membrane (e.g., 3-5 µm pores) into the well of a multi-well plate.

-

Chemoattractant: Add LTB4 (e.g., 5 nM) to the lower chamber.

-

Cell Loading: Load isolated neutrophils, pre-incubated with either vehicle or various concentrations of this compound, into the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: After the incubation period, count the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.

-

Analysis: Determine the IC50 value by plotting the percentage inhibition of migration against the log concentration of this compound.

CD11b Upregulation Assay (Flow Cytometry)

The workflow for this assay is a clear, multi-step process.

Conclusion

This compound is a highly potent and selective antagonist of the LTB4 receptor, demonstrating significant inhibitory effects on key neutrophil functions such as chemotaxis and adhesion molecule expression. Its noncompetitive antagonism at high-affinity BLT1 receptors and competitive antagonism at low-affinity sites provide a comprehensive blockade of the LTB4 signaling axis. The compound's high degree of selectivity for the LTB4 pathway, with no cross-reactivity against other major chemoattractants like C5a, IL-8, and PAF, underscores its potential as a targeted anti-inflammatory agent. The experimental protocols and data presented herein provide a foundational guide for researchers and drug developers investigating the therapeutic potential of modulating the LTB4 pathway in inflammatory diseases.

References

- 1. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-105696: A Potent Antagonist of the Leukotriene B4 Receptor in Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-105696 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, a key player in the inflammatory cascade. This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing insights into the experimental protocols used to characterize its activity. The information presented is intended to serve as a technical guide for researchers and professionals involved in inflammation research and drug development. By understanding the intricacies of this compound's interaction with the LTB4 signaling pathway, researchers can better explore its therapeutic potential in a variety of inflammatory diseases.

Introduction to Leukotriene B4 and its Role in Inflammation

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the initiation and amplification of the inflammatory response. Elevated levels of LTB4 have been implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma. LTB4 exerts its pro-inflammatory effects by binding to two distinct G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on the surface of leukocytes, such as neutrophils, and is the primary mediator of LTB4-induced chemotaxis and activation.[3]

This compound: Mechanism of Action

This compound is a selective antagonist of the LTB4 receptor, with a complex interaction profile. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptors on human neutrophils.[4] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptors on the same cells.[4] This dual antagonism effectively blocks the downstream signaling cascades initiated by LTB4, thereby mitigating the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type/System | IC50 / pA2 | Reference |

| [3H]LTB4 Binding Inhibition (High-Affinity Receptor) | Human Neutrophils | 8.42 ± 0.26 nM | [4] |

| LTB4-mediated Neutrophil Chemotaxis Inhibition | Human Neutrophils | 5.0 ± 2.0 nM | [4] |

| LTB4-mediated Ca2+ Mobilization Inhibition | Human Monocytes | 940 ± 70 nM | [4] |

| LTB4-mediated CD11b Upregulation Inhibition | Human Neutrophils | pA2 = 8.03 ± 0.19 | [4] |

| LTB4 Binding Inhibition | Human Neutrophil Membranes | 3.7 nM | [5] |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | ED50 / Effective Dose | Reference |

| LTB4-mediated Neutrophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |

| LTB4-mediated Eosinophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |

| Arachidonic Acid-mediated Neutrophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |

| Arachidonic Acid-mediated Eosinophil Infiltration | Cavine Dermis | 0.3 ± 0.1 mg/kg (oral) | [4] |

| 12(R)-HETE-mediated Neutrophil Infiltration | Cavine Dermis | 76.4 ± 14.8% inhibition at 3 mg/kg | [4] |

| Murine Collagen-Induced Arthritis | Mouse | 1–10 mg/kg/day | [5] |

Table 3: Human Pharmacokinetic and Pharmacodynamic Data for this compound (Single Oral Doses)

| Dose | Cmax (µg/mL) | tmax (h) | AUC(0,∞) (µg·h/mL) | Terminal Elimination Half-life (h) | Reference |

| 5 mg | 0.54 | 14 | - | - | [5] |

| 10 mg | - | 6 | - | - | [5] |

| 20 mg | - | 5 | - | - | [5] |

| 40 mg | - | 5 | 1337 | 346 | [5] |

| 80 mg | - | 7 | - | 346 | [5] |

| 160 mg | - | 6 | - | 433 | [5] |

| 320 mg | - | 36 | - | 365 | [5] |

| 640 mg | 30.41 | 8 | 16819 | 385 | [5] |

Note: A plasma concentration of 5–6 µg/mL was required to produce a two-fold rightward shift in the LTB4 concentration-response curve for CD11b upregulation.[5][6]

Signaling Pathways

The antagonism of the LTB4 receptor by this compound interrupts a complex signaling network that drives inflammation.

Caption: LTB4 Signaling Pathway and the Point of Intervention for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Radioligand Binding Assay for LTB4 Receptors

This assay quantifies the ability of this compound to displace the binding of radiolabeled LTB4 from its receptors on human neutrophils.

Materials:

-

Isolated human neutrophils

-

[3H]LTB4 (radioligand)

-

This compound (or other test compounds)

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Membrane Preparation (Optional): For studies on isolated membranes, lyse the neutrophils and prepare a membrane fraction by ultracentrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of [3H]LTB4 with either whole neutrophils or neutrophil membranes in the presence of varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).

-

Separation: After incubation (e.g., 30 minutes at 4°C), rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound [3H]LTB4.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the LTB4 Radioligand Binding Assay.

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant, LTB4.

Materials:

-

Isolated human neutrophils

-

LTB4 (chemoattractant)

-

This compound (or other test compounds)

-

Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Cell staining dye (e.g., Giemsa stain)

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils as described previously.

-

Assay Setup: Place LTB4 in the lower wells of the chemotaxis chamber. Place a microporous membrane over the lower wells.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound.

-

Cell Loading: Add the pre-treated neutrophils to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

Cell Staining and Counting: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (LTB4 alone). Determine the IC50 value.

Caption: Workflow for the Neutrophil Chemotaxis Assay.

Intracellular Calcium Mobilization Assay

This assay determines the effect of this compound on LTB4-induced increases in intracellular calcium concentration in monocytes.

Materials:

-

Isolated human monocytes

-

LTB4

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

-

Fluorometer or flow cytometer with UV excitation capabilities

Protocol:

-

Monocyte Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).

-

Dye Loading: Incubate the monocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow the dye to enter the cells.

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Treatment and Stimulation: Add this compound to the cells and incubate for a short period. Then, stimulate the cells with LTB4.

-

Fluorescence Measurement: Continuously monitor the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different emission wavelengths following excitation at a specific wavelength.

-

Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound on the LTB4-induced calcium response and determine the IC50.

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

CD11b Upregulation Assay

This assay uses flow cytometry to measure the expression of the adhesion molecule CD11b on the surface of neutrophils in response to LTB4 and its inhibition by this compound.

Materials:

-

Whole blood or isolated human neutrophils

-

LTB4

-

This compound

-

Fluorescently labeled anti-CD11b antibody

-

Flow cytometer

Protocol:

-

Sample Preparation: Use either fresh whole blood or isolated neutrophils.

-

Treatment and Stimulation: Incubate the blood or cell suspension with various concentrations of this compound, followed by stimulation with LTB4.

-

Antibody Staining: Add a fluorescently labeled anti-CD11b antibody to the samples and incubate to allow binding to the cell surface.

-

Red Blood Cell Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.

-

Data Analysis: Measure the mean fluorescence intensity (MFI) of the CD11b staining. Calculate the percentage of inhibition of LTB4-induced CD11b upregulation by this compound and determine the pA2 value.

Caption: Workflow for the CD11b Upregulation Assay.

Conclusion

This compound is a well-characterized, potent, and selective LTB4 receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of inflammation. Its ability to block the potent pro-inflammatory effects of LTB4 makes it a valuable research tool for dissecting the role of the LTB4 pathway in various diseases. The comprehensive data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting the LTB4 receptor in inflammatory disorders. The unique dual mechanism of antagonism at high and low-affinity LTB4 receptors warrants further investigation to fully elucidate its pharmacological profile and potential clinical advantages.

References

- 1. criver.com [criver.com]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on CP-105696 and its Role in Attenuating Cardiac Allograft Rejection

For Researchers, Scientists, and Drug Development Professionals

Abstract